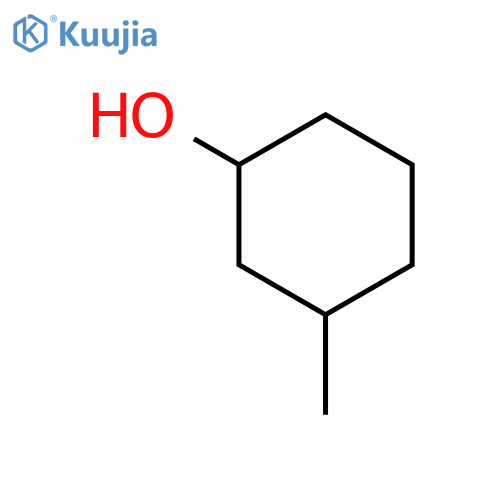Cas no 591-23-1 (3-methylcyclohexan-1-ol)

3-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Methylcyclohexanol
- 3-Methylcyclohexanol (cis+trans)
- 3-Methylcyclohexanol (cis- and trans- mixture)
- C7H14O
- 3-methylcyclohexanol, mixed isomers
- 3-Methylcyclohexanol,c&
- 3-Methylhexalin
- Cyclohexanol, m-methyl-
- Hexahydro-M-cresol
- m-Methylcyclohexanol
- 3-Methylhexalin (cis- and trans- mixture)
- m-methyl-cyclohexanol
- 3-methyl-cyclohexanol
- 3-Methyl-1-cyclohexanol
- NSC 123022
- 3-methylcyclohexan-1-ol
- 3-Methylcyclohexanol,cAMP t
- 3-06-00-00069 (Beilstein Handbook Reference)
- 3-Methylhexalin
- 3-Methyl-trans-Cyclohexanol
- 24965-90-0
- NS00043582
- AB86398
- 3-methyl-cyclohexan-1-ol
- NSC123022
- 3-Methyl-cis-Cyclohexanol
- AI3-01176
- SCHEMBL181397
- SB83895
- UNII-LLD7V459JM
- FT-0616150
- Cyclohexanol, 3-methyl-
- Q2595963
- EINECS 209-709-1
- NSC-123022
- EN300-20722
- AKOS016352945
- BRN 2036372
- (1R,3R)-3-methylcyclohexan-1-ol
- cis-3-Methylcyclohexanol
- BDBM36192
- AB86174
- 3-Methylcyclohexanol,c&t
- 591-23-1
- MFCD00001446
- AB86143
- CHEBI:195740
- LLD7V459JM
- F8889-6462
- AKOS000120099
- trans-3-Methylcyclohexanol
- DTXSID80870642
- M0195
- 3Methylcyclohexanol, mixed isomers
- Cyclohexanol, 3-methyl-, (1R,3S)-rel-
- mHexahydromethylphenol
- 3-methyl cyclohexanol
- cis-3-Methylcyclohexan-1-ol
- 3-Hexahydromethylphenol
- 5454-79-5
- m-Hexahydromethylphenol
- Cyclohexanol, 3methyl
- mMethylcyclohexanol
- STL301579
- 3Methylcyclohexanol, mixture of cis and trans
- 24965-94-4
- Cyclohexanol, mmethyl
- 7443-55-2
- 3Hexahydromethylphenol
- DTXCID60818345
-
- MDL: MFCD00001446
- インチ: 1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3
- InChIKey: HTSABYAWKQAHBT-UHFFFAOYSA-N
- ほほえんだ: CC1CCCC(C1)O
- BRN: 2036372
計算された属性
- せいみつぶんしりょう: 114.10452
- どういたいしつりょう: 114.104465
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 70.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: シロップ状液体
- 密度みつど: 0.9684 g/cm3 (20 ºC)
- ゆうかいてん: 36-37 ºC
- ふってん: 175-176 ºC
- フラッシュポイント: 62.8±0.0 ºC,
- 屈折率: 1.46754 (20 ºC)
- ようかいど: 微溶性(21 g/l)(25ºC)、
- PSA: 20.23
- LogP: 1.55740
- ようかいせい: それは水に微溶解し、アルコールやエーテルなどのほとんどの有機溶媒と混和することができる。
3-methylcyclohexan-1-ol セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H227-H302-H315-H336
- 警告文: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P304+P340+P312-P370+P378-P403+P233-P405-P501
- WGKドイツ:1
- 危険カテゴリコード: 20
- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。
- RTECS番号:GW0200000
-
危険物標識:

- 爆発限界値(explosive limit):1.3%(V)
- ちょぞうじょうけん:倉庫の通風、低温乾燥、酸化剤と分けて保管し、輸送する
- リスク用語:20
- セキュリティ用語:S24/25
3-methylcyclohexan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20722-0.1g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-20722-2.5g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 2.5g |
$41.0 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020907-100ml |
3-methylcyclohexan-1-ol |
591-23-1 | 99% | 100ml |
¥335 | 2024-05-22 | |
| abcr | AB135160-25 ml |
3-Methylcyclohexanol, 98%; . |
591-23-1 | 98% | 25 ml |
€54.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TP559-25ml |
3-methylcyclohexan-1-ol |
591-23-1 | 98.0%(GC) | 25ml |
¥191.0 | 2022-06-10 | |
| Enamine | EN300-20722-0.5g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 0.5g |
$25.0 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020907-500ml |
3-methylcyclohexan-1-ol |
591-23-1 | 99% | 500ml |
¥1135 | 2024-05-22 | |
| Chemenu | CM202721-1000g |
3-Methylcyclohexan-1-ol |
591-23-1 | 97% | 1000g |
$347 | 2022-08-31 | |
| abcr | AB135160-500 ml |
3-Methylcyclohexanol, 98%; . |
591-23-1 | 98% | 500 ml |
€300.40 | 2024-04-17 | |
| Enamine | EN300-20722-1g |
3-methylcyclohexan-1-ol, Mixture of diastereomers |
591-23-1 | 95% | 1g |
$33.0 | 2023-09-16 |
3-methylcyclohexan-1-ol 関連文献
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
3-methylcyclohexan-1-olに関する追加情報
3-メチルシクロヘキサン-1-オール(CAS No. 591-23-1)の特性と応用:最新研究と市場動向
3-メチルシクロヘキサン-1-オール(3-methylcyclohexan-1-ol���は、シクロヘキサン骨格にメチル基とヒドロキシル基が結合した脂環式アルコールです。CAS登録番号591-23-1で特定されるこの化合物は、香料や溶媒、有機合成中間体として幅広く利用されています。近年ではサステナブル化学やバイオベース原料への関心の高まりを受け、植物由来成分との組み合わせ研究が注目されています。
3-メチルシクロヘキサノールの物性として、沸点は約172℃、密度0.92 g/cm³(20℃)を示し、中極性溶媒に可溶です。立体異性体(シス型とトランス型)の存在が反応性や香気特性に影響を与える点が特徴で、香料設計においては立体配置の制御が重要です。2023年のフレグランスジャーナル誌では、この化合物の異性体がムスク系香りに及ぼす効果に関する論文が掲載されました。
応用分野では、3-メチル-1-シクロヘキサノールがフレグランスアコーディオンの基材として活用されています。特にウッディノートやフレッシュアロマとの相性が良く、石鹸・シャンプー用香料の揮発調整剤として需要が拡大中です。クリーン美容(Clean Beauty)トレンドに対応し、合成香料ながらアレルゲンフリー特性を活かした処方例が増加しています。
合成経路に関しては、クメン法やシクロヘキセンのヒドロホルミル化などが工業的に採用されています。最近では触媒的酸化プロセスの効率化が進み、グリーンケミストリーの観点から溶媒使用量削減技術(例:超臨界CO₂利用)が特許出願されています。また、バイオカタリストを用いた不斉合成の研究も活発で、光学活性体の製造コスト低減が期待されています。
市場動向を分析すると、591-23-1 CASで登録される本化合物の需要は、アジア太平洋地域で年間5.2%成長(2022-2027年予測)が見込まれています。これはパーソナルケア市場の拡大と、機能性香料へのニーズ増加によるものです。SDGs対応として、メーカー各社は廃棄物ゼロプロセスやカーボンフットプリント削減に取り組んでおり、LCA評価(ライフサイクルアセスメント)データの開示が競争優位性のポイントとなっています。
安全性データでは、3-methylcyclohexanolはOECDテストガイドラインに基づく皮膚刺激性が「軽度」���分類されています。ただし揮発性有機化合物(VOC)に該当するため、REACH規制下での適切な管理が求められます。ユーザーからは「3-メチルシクロヘキサノール 代替品」や「生分解性に関する問い合わせが増加しており、バイオベースド誘導体の開発が次の技術課題です。
研究開発の最前線では、ナノ構造化による香気持続性向上や、イオン液体との複合化による新機能創出が試みられています。2024年に発表された分子シミュレーション研究では、特定のタンパク質標的との相互作用可能性が指摘され、医農薬中間体としての潜在応用が検討されています。
品質管理においては、GC-MS分析による異性体純度測定が標準的です。主要メーカーはISO 9001に加え、コーシャー認証やハラール認証取得を進めており、多様な市場ニーズに対応しています。消費者からの「天然 vs 合成」に関する疑問に対しては、トレーサビリティ確保と透明性のある情報開示が解決策として提案されています。
591-23-1 (3-methylcyclohexan-1-ol) 関連製品
- 4534-74-1(trans-4-Ethylcyclohexanol)
- 589-91-3(4-methylcyclohexan-1-ol)
- 98-52-2(4-tert-butylcyclohexan-1-ol)
- 116-02-9(3,3,5-Trimethylcyclohexanol)
- 2216-51-5(L(-)-Menthol)
- 700-57-2(2-Adamantanol)
- 768-95-6(1-Adamantanol)
- 932-01-4(4,4-dimethylcyclohexan-1-ol)
- 20601-38-1(4,4'-Bicyclohexanol)
- 80-04-6(4,4'-(Propane-2,2-diyl)dicyclohexanol)

